![molecular formula C19H18N2O3S B2967581 methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate CAS No. 391877-04-6](/img/structure/B2967581.png)
methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate” is a complex organic compound. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Physical and Chemical Properties Analysis
Thiophene, the core structure in the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not provided in the available resources.Applications De Recherche Scientifique
Photophysical Properties
Research by Soyeon Kim et al. (2021) investigates the synthesis and photophysical properties of related compounds, highlighting the influence of methoxy and cyano groups on luminescence properties. This study provides insight into how specific substitutions can significantly enhance quantum yields and impact solvatochromic effects on luminescence spectral features, which could be relevant to the optical applications of similar compounds (Kim et al., 2021).
Antifolate Properties
A study by J. Degraw et al. (1992) explores the synthesis and antifolate properties of similar compounds, offering potential insights into their efficacy in inhibiting enzymes or cell growth, which might be applicable for compounds with similar structures in therapeutic contexts (Degraw et al., 1992).
Electrochemical Behavior
Research on the electrochemical behavior of dihydropyridines and tetrahydrobipyridines, which share structural similarities, provides insights into oxidation and reduction processes in aprotic media. This could offer valuable information for the development of electrochemical sensors or batteries using similar compounds (Trazza et al., 1982).
Antimicrobial and Cytotoxic Activities
A series of studies investigate the antimicrobial and cytotoxic activities of compounds with similar structures, highlighting their potential in pharmaceutical applications. Notably, Noolvi et al. (2014) synthesized compounds exhibiting significant antibacterial and cytotoxic properties, which could suggest similar potentials for "methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate" (Noolvi et al., 2014).
Nonlinear Optical (NLO) Properties
Research by Muhammad Ashfaq et al. (2021) on the synthesis of unsymmetrical acyl thiourea derivatives, including detailed structural and NLO property analyses, suggests potential applications of similar compounds in materials science, particularly in NLO applications (Ashfaq et al., 2021).
Propriétés
IUPAC Name |
methyl 4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-24-19(23)13-9-7-12(8-10-13)17(22)21-18-15(11-20)14-5-3-2-4-6-16(14)25-18/h7-10H,2-6H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPVGDPAWCUUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2967499.png)
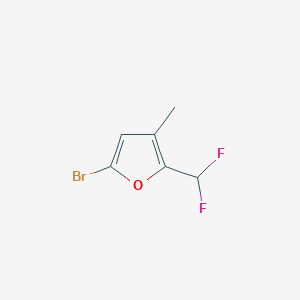
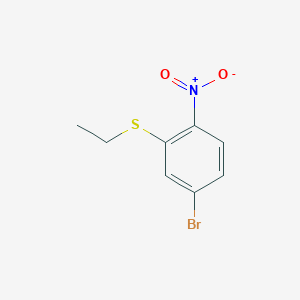
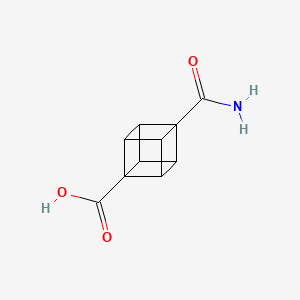

![N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2967506.png)
![2,2-Dimethyl-5-[(4-phenoxyanilino)methylene]-1,3-dioxane-4,6-dione](/img/structure/B2967507.png)
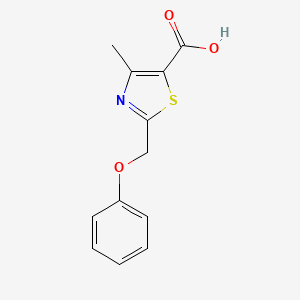
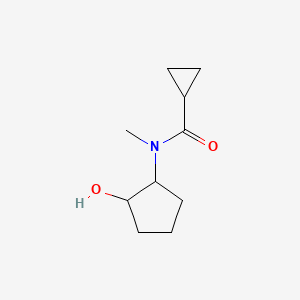

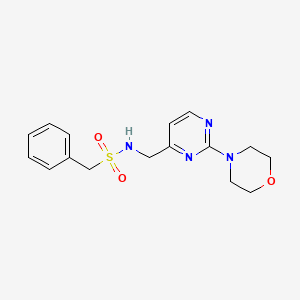
![7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro-](/img/structure/B2967517.png)
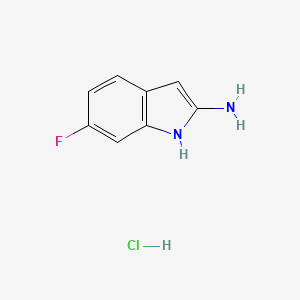
![3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2967520.png)
